molecular formula C18H28BNO3 B13342343 N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13342343
M. Wt: 317.2 g/mol
InChI Key: LSGWVYNKRCXPIF-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: is an organic compound that features a boronic ester group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the following steps:

    Borylation Reaction:

    Amidation Reaction: The amide group is introduced through an amidation reaction, where the borylated intermediate reacts with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Enzyme Inhibition: Boronic ester groups are known to inhibit serine proteases and other enzymes.

    Fluorescent Probes: Used in the development of fluorescent probes for detecting biomolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness: N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is unique due to its specific combination of a boronic ester and an amide group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C18H28BNO3/c1-12-9-10-13(14(11-12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21)

InChI Key

LSGWVYNKRCXPIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C(C)(C)C

Origin of Product

United States

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